molecular formula C10H22O2 B3031327 2,4-Decanediol CAS No. 24892-56-6

2,4-Decanediol

Cat. No.: B3031327
CAS No.: 24892-56-6
M. Wt: 174.28 g/mol
InChI Key: AMJXRWSHIASCAM-UHFFFAOYSA-N
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Description

2,4-Decanediol (C₁₀H₂₂O₂) is a diol compound characterized by hydroxyl (-OH) groups at the 2nd and 4th positions of a decane backbone. These compounds share the same molecular formula but differ in hydroxyl group placement, significantly influencing their physical properties, reactivity, and industrial applications.

Properties

IUPAC Name

decane-2,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-3-4-5-6-7-10(12)8-9(2)11/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJXRWSHIASCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290870
Record name 2,4-Decanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24892-56-6
Record name 2,4-Decanediol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Decanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Decanediol can be synthesized through several methods. One common approach involves the reduction of ethyl decanoate using a suitable catalyst such as copper-chromium oxide or nickel catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of decanoic acid or its esters. This process requires the use of high-pressure hydrogen gas and a metal catalyst, such as palladium or platinum, to facilitate the reduction reaction. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Decanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: When subjected to oxidizing agents such as potassium permanganate or chromium trioxide, this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst to yield alkanes.

    Substitution: In the presence of strong acids or bases, this compound can undergo substitution reactions to form ethers or esters.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Ethers or esters.

Scientific Research Applications

Agricultural Applications

Nitrification Inhibitor

One of the prominent applications of 2,4-decanediol is as a nitrification inhibitor . Research indicates that decanediol effectively inhibits nitrosation microorganisms, particularly Nitrosomonas europaea, which play a crucial role in soil nitrification processes. By suppressing these microorganisms, decanediol enhances nitrogen utilization efficiency and reduces nitrogen leaching in agricultural settings. This application is particularly valuable in improving the sustainability of farming practices by minimizing environmental impacts associated with nitrogen runoff .

Application Function Benefits
Nitrification InhibitorSuppresses nitrosation microorganismsReduces nitrogen loss; enhances nitrogen use efficiency
Minimizes environmental pollution

Biomedical Applications

Polymer Development

In biomedical engineering, this compound is utilized in the synthesis of poly(ortho esters) for drug delivery systems. These polymers can be engineered to provide sustained release of therapeutic agents, making them suitable for applications such as post-surgical pain management and treatment of periodontal diseases. The incorporation of decanediol in polymer formulations allows for control over molecular weight and erosion rates, which are critical factors in drug delivery efficacy .

Case Study: Injectable Poly(ortho esters)

A study focused on developing injectable poly(ortho esters) using decanediol demonstrated that these materials could be mixed with analgesic agents at room temperature without solvents. Toxicology studies indicated that these polymers are non-toxic, paving the way for clinical trials aimed at treating conditions like periodontitis .

Study Focus Polymer Type Outcome
Injectable Drug DeliveryPoly(ortho esters)Non-toxic; effective for sustained drug release
Clinical trials underway for periodontal treatment

Material Science Applications

Electrospun Fibers for Tissue Engineering

Another innovative application of this compound is in the fabrication of electrospun fibers for tissue engineering . A study synthesized poly(decanediol-co-tricarballylate) elastomeric fibrous meshes utilizing photoreactive electrospinning techniques. These scaffolds exhibited favorable cytocompatibility and mechanical properties suitable for cardiac tissue applications .

Case Study: Cardiac Tissue Engineering

The electrospun fibers demonstrated high porosity and appropriate mechanical strength, making them ideal candidates for supporting cell growth and tissue regeneration in cardiac applications. The study highlighted the importance of optimizing fiber diameter and pore size to enhance cell attachment and viability .

Application Area Material Used Properties
Tissue EngineeringElectrospun poly(decanediol-co-tricarballylate)High porosity; good mechanical properties
Enhanced cell viability and attachment

Mechanism of Action

The mechanism by which 2,4-Decanediol exerts its effects is primarily through its interaction with biological membranes. The hydroxyl groups in the compound can form hydrogen bonds with membrane lipids, altering the membrane’s fluidity and permeability. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, this compound can participate in metabolic pathways involving hydroxylation and oxidation reactions .

Comparison with Similar Compounds

Structural and Physical Properties

The position of hydroxyl groups and carbon chain length critically determine diol properties. Key comparisons include:

Compound Hydroxyl Positions Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key References
1,10-Decanediol Terminal (1,10) 174.28 72–74 Low (hydrophobic)
1,2-Decanediol Adjacent (1,2) 174.28 ~45–50 (estimated) Moderate
2,4-Decanediol Internal (2,4) 174.28 Not reported Likely low N/A
  • 1,10-Decanediol : Terminal hydroxyl groups enhance crystallinity and thermal stability, making it suitable for polymer synthesis (e.g., shape-memory polyurethanes) . Its low water solubility aligns with applications in hydrophobic formulations like cosmetics .
  • 1,2-Decanediol : Adjacent hydroxyl groups increase polarity, improving solubility in polar solvents. This property is leveraged in polymer synthesis and specialty chemical intermediates .
  • This compound : Internal hydroxyl groups likely reduce crystallinity compared to terminal analogs. Solubility may resemble 1,10-Decanediol due to hydrophobic decane backbone, but steric effects could alter reactivity .
Cosmetics and Personal Care
  • 1,10-Decanediol: Widely used as an emollient and antimicrobial agent in skincare products. Non-comedogenic (comedogenicity rating: 0) and safe for acne-prone skin .
  • 1,2-Decanediol : Emerging use in formulations requiring moderate solubility, though less prevalent than 1,10-Decanediol.
Pharmaceuticals and Chemical Intermediates
  • 1,10-Decanediol : Utilized as an excipient and solvent in drug delivery systems .
  • Butanediol Isomers : Shorter-chain analogs (e.g., 1,4-butanediol) show pharmacological activity (e.g., GABAergic effects), but decanediols are primarily inert intermediates .

Solubility and Thermodynamic Behavior

  • 1,10-Decanediol : Exhibits low solubility in supercritical CO₂ (0.001–0.01 mol% at 40°C), limiting use in supercritical fluid applications .
  • This compound : Predicted to have even lower solubility due to reduced polarity and increased steric hindrance .

Biological Activity

2,4-Decanediol, a diol with the chemical formula C10H22O2\text{C}_{10}\text{H}_{22}\text{O}_{2}, has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, including its antimicrobial properties, effects on skin health, and potential applications in therapeutic contexts.

  • Molecular Formula: C10H22O2\text{C}_{10}\text{H}_{22}\text{O}_{2}
  • Molecular Weight: 174.28 g/mol
  • Structure: this compound features hydroxyl groups at the second and fourth carbon atoms of the decane chain, influencing its solubility and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against various pathogens. A study focused on alkanediols demonstrated that compounds with longer carbon chains (specifically those containing 6-12 carbon atoms) showed effective antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis , with this compound being among those tested .

Table 1: Antimicrobial Efficacy of Alkanediols

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogen
1,2-Octanediol0.5%Staphylococcus aureus
1,2-Decanediol0.3%Staphylococcus epidermidis
This compound0.4%Staphylococcus aureus

Skin Health and Cosmetic Applications

In cosmetic formulations, this compound has been evaluated for its ability to enhance skin health by reducing acne lesions. A randomized controlled study indicated that formulations containing alkanediols significantly reduced acne lesions compared to placebo treatments . The mechanism is believed to involve the inhibition of Cutibacterium acnes , which is responsible for acne development.

Case Studies and Clinical Trials

  • Acne Treatment Study : A clinical trial involving patients with mild to moderate acne vulgaris showed that a moisturizer containing 1,2-decanediol (closely related to this compound) led to a significant reduction in both inflammatory and non-inflammatory lesions over a period of 12 weeks . The treatment group exhibited a mean reduction in total lesion counts by approximately 56% , compared to 36% in the placebo group.

The biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Action : The hydroxyl groups allow for interaction with bacterial membranes, leading to disruption and cell death.
  • Sebum Regulation : By modulating sebum production, it may help maintain skin homeostasis and prevent acne formation.
  • Inflammation Reduction : It may possess anti-inflammatory properties that contribute to improved skin conditions.

Safety Profile

Safety assessments indicate that this compound is generally well-tolerated in cosmetic applications. Studies have shown it to be non-irritating and non-sensitizing in human subjects . However, further long-term studies are warranted to fully establish its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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